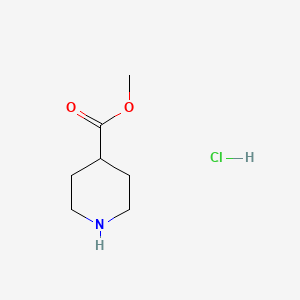
甲基哌啶-4-羧酸盐盐酸盐
描述
Synthesis Analysis
The synthesis of related compounds involves several steps, including protection and deprotection of functional groups, amidation, and cyclization reactions. For instance, the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of a protein kinase inhibitor, starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and proceeds with high yields under mild conditions, suggesting potential for industrial application . Similarly, the synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a pharmaceutical intermediate, involves a Strecker-type condensation followed by selective hydrolysis, basic hydrolysis, and N-debenzylation .
Molecular Structure Analysis
The molecular structures of the compounds related to methyl piperidine-4-carboxylate hydrochloride are characterized using techniques such as NMR spectroscopy, HRMS, and X-ray crystallography. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is stabilized by hydrogen bonding and C-H...π interactions . The molecular structure of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid shows trigonal bipyramid geometry .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives include complexation with metals, redox behavior, and fluorescence properties. The study of Ag(I), Cu(II), Co(III), and Hg(II) complexes derived from 4-methyl-piperidine-carbodithioate reveals interesting redox behavior and fluorescence properties, with some complexes emitting violet/violet-blue light . The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate involves acylation, sulfonation, and substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The thermal degradation of metal complexes derived from piperidine derivatives has been investigated, indicating the formation of metal sulfide as the final residue . The antimicrobial studies of chloro-diorganotin(IV) complexes show that these complexes exhibit higher antibacterial and antifungal activity than the free ligand .
科学研究应用
结构分析和性质
与甲基哌啶-4-羧酸盐盐酸盐密切相关的化合物 4-羧基哌啶鎓氯化物的分子结构已使用单晶 X 射线衍射、B3LYP/6-31G(d,p) 计算和 FTIR 光谱进行分析。该化合物形成形状为正交晶系的晶体,哌啶环采用椅式构象。这种结构见解对于理解该化合物的化学行为及其在各种反应和材料科学中的潜在应用至关重要 (Szafran、Komasa 和 Bartoszak-Adamska,2007)。
合成和药物化学
吲哚酮的合成
已利用钯催化的 CH 官能化方法合成吲哚酮,其中甲基哌啶-4-羧酸盐盐酸盐作为关键中间体。这种合成方法突出了该化合物在构建在药物化学和药物发现中很重要的复杂有机分子方面的效用 (Magano、Kiser、Shine 和 Chen,2014)。
哌啶衍生物的制备
以甲基哌啶-4-羧酸盐盐酸盐为起始原料合成 (2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐的研究展示了该化合物在创建生物活性哌啶衍生物方面的适用性。这条合成途径为开发具有潜在药理活性的新化合物提供了见解 (郑瑞,2010)。
杂环氨基酸合成
使用甲基哌啶-4-羧酸盐盐酸盐,开发了甲基 3-和 5-(N-Boc-哌啶基)-1H-吡唑-4-羧酸盐,突出了其在合成新型杂环氨基酸中的作用。这些化合物作为肽和其他生物活性分子的构建模块很有价值 (Matulevičiūtė 等人,2021)。
抗癌剂开发
一项研究对从甲基哌啶-4-羧酸盐盐酸盐中顺序合成哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物,并对其作为抗癌剂进行评估,证明了该化合物在新型抗癌治疗剂开发中的潜力。合成的衍生物显示出有希望的抗癌活性,表明甲基哌啶-4-羧酸盐盐酸盐在药物化学中的价值 (Rehman 等人,2018)。
安全和危害
属性
IUPAC Name |
methyl piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVNWNCTXQDFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996124 | |
| Record name | Methyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl piperidine-4-carboxylate hydrochloride | |
CAS RN |
7462-86-4 | |
| Record name | 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7462-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7462-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)



![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)


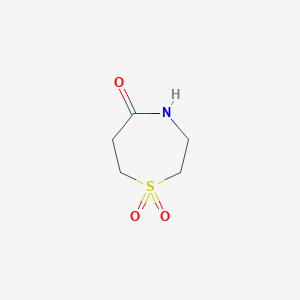
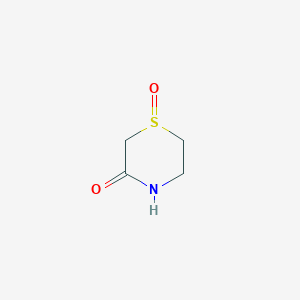

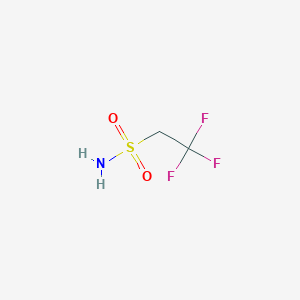
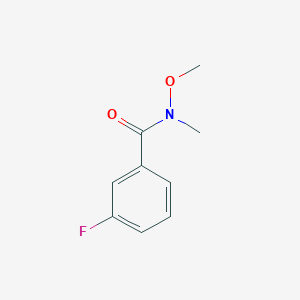
![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)
